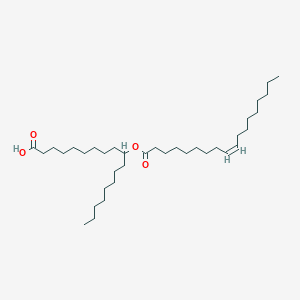
10-(9Z-octadecenoyloxy)-octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-OAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which oleic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-OAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Wissenschaftliche Forschungsanwendungen
1. Biocatalytic and Chemical Transformations
A study by Koppireddi et al. (2016) explored the synthesis of hydroxynonanoic acid and nonanedioic acid from oleic acid, involving the biotransformation of oleic acid into various esters including 9-(nonanoyloxy)nonanoic acid via intermediates like 10-hydroxyoctadecanoic acid. This chemoenzymatic method employed enzymes from different microbial sources, showcasing the potential of oleic acid derivatives in the production of industrial chemicals (Koppireddi et al., 2016).
2. Biolubricant Applications
Salimon et al. (2012) investigated structures derived from oleic acid for synthetic biolubricant basestocks. They analyzed various properties like pour point, oxidation stability, and friction wear, finding that certain derivatives (e.g., ethylhexyl 9-(octanoyloxy)-10-(behenoxy)octadecanoate) exhibited favorable performance in different temperature applications. This highlights the potential of such compounds in industrial fluid formulation (Salimon et al., 2012).
3. Organogel Research
Wright and Marangoni (2011) studied the gelation of vegetable oils using hydroxylated fatty acids like ricinelaidic acid, a derivative similar in structure to 10-(9Z-octadecenoyloxy)-octadecanoic acid. Their research provided insights into the microstructure and stability of these organogels, suggesting applications in cosmetics and lubricating greases (Wright & Marangoni, 2011).
4. Microbial Hydration Processes
Serra and De Simeis (2018) described the use of Lactobacillus rhamnosus as a biocatalyst for hydrating unsaturated octadecanoic acids, including oleic acid, to produce hydroxy derivatives. This research contributes to the understanding of natural hydroxy fatty acids' production and their potential industrial applications (Serra & De Simeis, 2018).
5. Plasticizer Synthesis
Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, which are applicable in Poly(vinyl chloride) formulations. Their research demonstrated the efficiency of these plasticizers in terms of mechanical properties and thermal stability, highlighting their potential as environmentally friendly alternatives to traditional plasticizers (Omrani et al., 2016).
Eigenschaften
Produktname |
10-(9Z-octadecenoyloxy)-octadecanoic acid |
|---|---|
Molekularformel |
C36H68O4 |
Molekulargewicht |
564.9 |
IUPAC-Name |
10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- |
InChI-Schlüssel |
WYKCNLTXWMQKGB-PFONDFGASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Synonyme |
10-(oleoyloxy)octadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







